4-{2-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine
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Description
The compound “4-{2-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine” is a complex organic molecule that contains several functional groups and heterocyclic rings, including a piperazine ring, a pyrimidine ring, and a morpholine ring. The presence of these functional groups suggests that this compound may have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, is likely to be quite complex. The presence of multiple heterocyclic rings suggests that it may have a rigid and possibly planar structure. The electron-donating methoxy groups and the electron-withdrawing benzoyl group could create interesting electronic effects within the molecule .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, we can infer potential reactivity based on its functional groups. For example, the amide bond could potentially undergo hydrolysis under acidic or basic conditions. The methoxy groups could potentially be demethylated under certain conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups. For example, its solubility would likely be influenced by the polar amide group and the nonpolar aromatic rings .Future Directions
Mechanism of Action
Target of Action
The primary targets of this compound are the D2 and 5-HT2A receptors . These receptors play a crucial role in the central nervous system. The D2 receptor is a dopamine receptor, and its activation is known to inhibit adenylate cyclase, leading to decreased levels of cyclic adenosine monophosphate (cAMP). The 5-HT2A receptor is a subtype of the 5-HT2 receptor that belongs to the serotonin receptor family and is a G protein-coupled receptor .
Mode of Action
The compound interacts with its targets (D2 and 5-HT2A receptors) through antagonistic action This leads to changes in downstream signaling pathways, particularly those involving cAMP .
Biochemical Pathways
The antagonistic action on D2 and 5-HT2A receptors affects multiple biochemical pathways. The inhibition of D2 receptors leads to an increase in cAMP levels, which can affect various downstream effects such as the opening of cation channels and activation of certain types of adenylyl cyclase . The blockade of 5-HT2A receptors can lead to changes in intracellular calcium levels .
Pharmacokinetics
The physicochemical properties of the compound, such as size, charge, and lipophilicity, can be modified to improve its pharmacokinetic profile .
Result of Action
The molecular and cellular effects of the compound’s action are primarily related to its antagonistic effects on D2 and 5-HT2A receptors. By blocking these receptors, the compound can alter neuronal signaling, potentially leading to changes in behavior and perception .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, factors such as pH and temperature can affect the compound’s stability and its interaction with its targets. Additionally, the presence of other molecules can influence the compound’s bioavailability and its ability to reach and interact with its targets .
Properties
IUPAC Name |
(3,4-dimethoxyphenyl)-[4-(4-methyl-6-morpholin-4-ylpyrimidin-2-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N5O4/c1-16-14-20(25-10-12-31-13-11-25)24-22(23-16)27-8-6-26(7-9-27)21(28)17-4-5-18(29-2)19(15-17)30-3/h4-5,14-15H,6-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHQYEEFBOKIMCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)C3=CC(=C(C=C3)OC)OC)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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